Product packaging for Methyl 4-amino-3-bromo-5-methylbenzoate(Cat. No.:CAS No. 900019-52-5)

Methyl 4-amino-3-bromo-5-methylbenzoate

Cat. No.: B2370089
CAS No.: 900019-52-5
M. Wt: 244.088
InChI Key: WJMQXQGSWCVNHQ-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-bromo-5-methylbenzoate is a useful research compound. Its molecular formula is C9H10BrNO2 and its molecular weight is 244.088. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10BrNO2 B2370089 Methyl 4-amino-3-bromo-5-methylbenzoate CAS No. 900019-52-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-amino-3-bromo-5-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-5-3-6(9(12)13-2)4-7(10)8(5)11/h3-4H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJMQXQGSWCVNHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Substructure Based or Rule Based Methods:

These methods rely on identifying specific structural fragments or functional groups within a molecule that are known to be associated with particular ADME or toxicity endpoints. These are often implemented as "structural alerts." For instance, certain aromatic amine moieties can be associated with mutagenicity. researchgate.net Expert systems and knowledge-based approaches compile these rules from extensive experimental data.

Global Model Based Methods:

These methods utilize the entire molecular structure to predict ADME/Tox properties. Similar to QSAR, these approaches involve calculating a set of molecular descriptors and building a predictive model. A wide array of properties can be predicted, including:

Absorption:

Human Intestinal Absorption (HIA): Predicting the extent of absorption from the gastrointestinal tract.

Caco-2 Permeability: An in vitro model for intestinal absorption.

P-glycoprotein (P-gp) Substrate/Inhibitor: P-gp is an efflux transporter that can limit drug absorption.

Distribution:

Blood-Brain Barrier (BBB) Penetration: Predicting whether a compound can cross the BBB and enter the central nervous system.

Plasma Protein Binding (PPB): The extent to which a compound binds to plasma proteins, which affects its free concentration.

Metabolism:

Cytochrome P450 (CYP) Inhibition/Substrate: Predicting interactions with major drug-metabolizing enzymes.

Excretion:

Renal Clearance: Predicting the rate of elimination by the kidneys.

Toxicity:

Mutagenicity (Ames test): Predicting the potential to cause genetic mutations.

Carcinogenicity: Predicting the potential to cause cancer.

Hepatotoxicity: Predicting the potential to cause liver damage.

Cardiotoxicity (hERG inhibition): Predicting the potential to block the hERG potassium channel, which can lead to cardiac arrhythmias.

Illustrative In Silico ADME/Tox Profile for an Analogous Aromatic Amine:

The following interactive table presents a hypothetical in silico ADME/Tox profile for an aromatic amine, illustrating the types of predictions that would be generated for a compound like Methyl 4-amino-3-bromo-5-methylbenzoate.

PropertyPredictionConfidence
Human Intestinal AbsorptionHighHigh
Blood-Brain Barrier PenetrationLowMedium
P-gp SubstrateNoHigh
CYP2D6 InhibitorYesMedium
Ames MutagenicityPositiveLow
hERG InhibitionNegativeHigh

Note: The data in this table is for illustrative purposes and does not represent actual predicted values for this compound.

These in silico tools are often available as commercial software packages or web-based platforms. researchgate.netnih.gov They play a vital role in the early stages of drug discovery by enabling the rapid screening of large numbers of compounds and helping to prioritize those with the most promising ADMET profiles for further development. nih.govresearchgate.net

Spectroscopic and Chromatographic Methods for Advanced Analysis of Methyl 4 Amino 3 Bromo 5 Methylbenzoate

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry is a critical technique for the confirmation of a compound's elemental composition. For Methyl 4-amino-3-bromo-5-methylbenzoate, an HRMS analysis would be expected to yield a high-resolution mass measurement that corresponds to the theoretical exact mass of the molecular ion [M]+ or its protonated form [M+H]+. This would provide unambiguous validation of the molecular formula C9H10BrNO2. Unfortunately, no published HRMS data for this specific compound could be found.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution.

Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopic Analysis

A 1H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons, the amino group protons, the methyl ester protons, and the aromatic methyl protons. The chemical shifts, integration values, and coupling patterns of these signals would provide crucial information about the substitution pattern on the benzene (B151609) ring.

Carbon-13 Nuclear Magnetic Resonance (13C NMR) Spectroscopic Analysis

The 13C NMR spectrum would complement the 1H NMR data by providing information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal, and the chemical shifts would be indicative of their electronic environment.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in assembling the complete molecular structure. COSY would reveal proton-proton coupling networks, while HSQC and HMBC would establish correlations between protons and their directly attached or long-range coupled carbon atoms. No such 2D NMR data is publicly available.

Infrared (IR) Spectroscopy for Functional Group Identification

An IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrations would include N-H stretching for the amino group, C=O stretching for the ester, C-O stretching, and various C-H and C=C stretching and bending vibrations for the aromatic ring and methyl groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption maxima (λmax) corresponding to π → π* and n → π* transitions associated with the substituted benzene ring and the carbonyl group.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

Research Findings:

Currently, there are no published crystal structures for this compound in established crystallographic databases.

For a related compound, Methyl 4-amino-3-methylbenzoate, X-ray diffraction analysis has been performed. nih.govnih.govnih.gov While this provides a model for the general structural features of a substituted aminobenzoate, the presence and position of the bromine atom in the target compound would significantly influence its crystal packing and molecular geometry.

Hypothetical Crystal Data Table:

A complete X-ray crystallography study would yield data similar to what is presented in the hypothetical table below. It is important to note that this data is for illustrative purposes and does not represent experimental results for this compound.

ParameterHypothetical Value
Chemical FormulaC₉H₁₀BrNO₂
Formula Weight244.09 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
β (°)Value
Volume (ų)Value
Z4
Calculated Density (g/cm³)Value
Absorption Coefficient (mm⁻¹)Value
F(000)Value
Crystal Size (mm³)Value
RadiationMo Kα (λ = 0.71073 Å)
Temperature (K)293(2)
Reflections CollectedValue
Independent ReflectionsValue
R-factorValue

Advanced Chromatographic Separations for Purity Assessment and Isolation

Chromatographic techniques are essential for separating components of a mixture, assessing the purity of a compound, and isolating it for further analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for these purposes.

HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally sensitive compounds like this compound. The development of a robust HPLC method is critical for quality control during its synthesis and use.

Detailed Research Findings:

Specific HPLC methods developed exclusively for this compound are not detailed in the available scientific literature. However, general methods for the analysis of aromatic amines and related halogenated compounds are well-established. researchgate.netnih.govnih.gov These typically involve reverse-phase chromatography.

A hypothetical HPLC method for this compound would likely utilize a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. The separation would be based on the differential partitioning of the analyte between the stationary and mobile phases.

Hypothetical HPLC Method Parameters:

ParameterHypothetical Condition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient5% to 95% B over 20 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
DetectionUV at 254 nm
Expected Retention TimeDependent on the exact conditions and compound properties

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For compounds with low volatility, such as aromatic amines, derivatization is often necessary to increase their volatility and improve their chromatographic behavior. youtube.com

Detailed Research Findings:

There are no specific published methods for the GC-MS analysis of volatile derivatives of this compound. General approaches for the GC-MS analysis of anilines often involve derivatization of the amino group. nih.govnih.govmdpi.com Common derivatizing agents include silylating agents (e.g., BSTFA), acylating agents (e.g., trifluoroacetic anhydride), or chloroformates. nih.gov

The derivatization process would convert the polar amino group into a less polar, more volatile functional group, allowing the compound to be readily analyzed by GC-MS. The mass spectrometer would then provide information on the molecular weight and fragmentation pattern of the derivative, allowing for its identification and quantification.

Hypothetical GC-MS Derivatization and Analysis Parameters:

ParameterHypothetical Condition
Derivatization ReagentN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Reaction Conditions70 °C for 30 minutes
GC ColumnDB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier GasHelium, 1 mL/min
Inlet Temperature250 °C
Oven Program100 °C (2 min), then 10 °C/min to 280 °C (5 min)
MS Transfer Line Temp.280 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Range50-500 amu

Inability to Generate Article Due to Lack of Available Scientific Data

A comprehensive search of scientific literature and chemical databases has revealed no publicly available research detailing the computational chemistry and molecular modeling of this compound, as requested in the provided outline.

The specific analyses required, including Density Functional Theory (DFT) studies, Frontier Molecular Orbital (HOMO-LUMO) analysis, molecular docking simulations against biological targets, and molecular dynamics (MD) simulations, appear not to have been published for this specific chemical compound.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the strict outline and content requirements without access to primary research data. Creating content for the specified sections, such as data tables on electronic structure, binding affinity scores, or conformational stability, would necessitate the fabrication of research findings, which is contrary to the principles of scientific accuracy and integrity.

While the methodologies mentioned—quantum chemical calculations, molecular docking, and molecular dynamics—are standard computational techniques in chemical research, the application and results of these methods are unique to the molecule being studied. In the absence of such studies for this compound, the generation of the requested article cannot be completed.

Computational Chemistry and Molecular Modeling of Methyl 4 Amino 3 Bromo 5 Methylbenzoate

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a compound like Methyl 4-amino-3-bromo-5-methylbenzoate, QSAR studies would be instrumental in predicting its potential biological activities and guiding the synthesis of more potent analogs.

The fundamental principle of QSAR is that the biological activity of a chemical is a function of its molecular structure and physicochemical properties. The process of developing a QSAR model involves several key steps:

Data Set Selection: A dataset of structurally related compounds with experimentally determined biological activities is required. For this compound, this would ideally be a series of substituted aminobenzoates or anilines.

Molecular Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure and can be categorized as:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices, molecular connectivity indices, etc.

3D Descriptors: Geometrical properties, surface area, volume, etc.

Physicochemical Descriptors: LogP (lipophilicity), pKa (acidity), electronic properties (e.g., HOMO/LUMO energies), etc. Quantum chemical calculations are often employed to derive these electronic descriptors. scientific.net

Variable Selection: From the large pool of calculated descriptors, a subset that is most relevant to the biological activity is selected. This is a crucial step to avoid overfitting the model. Techniques like genetic algorithms or stepwise regression are often used for this purpose. nih.gov

Model Building: Using the selected descriptors, a mathematical model is constructed. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN). nih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed. This is typically done through internal validation (e.g., cross-validation) and external validation using a separate test set of compounds that were not used in the model development.

For substituted anilines and phenols, QSAR models have been successfully built to predict properties like soil sorption coefficients and toxicity. These models often find that descriptors related to lipophilicity (logKow) and quantum chemical parameters are significant predictors of activity. scientific.netnih.gov

Illustrative Data for a QSAR Study of Substituted Anilines:

The following interactive table provides a hypothetical example of data that would be used in a QSAR study for a series of substituted anilines, which are structurally related to this compound. The biological activity is represented as pIC50 (the negative logarithm of the half-maximal inhibitory concentration).

CompoundpIC50LogPHOMO Energy (eV)LUMO Energy (eV)
Aniline4.20.9-5.10.2
4-Chloroaniline4.81.8-5.3-0.1
4-Methylaniline4.51.4-4.90.3
4-Nitroaniline5.51.4-5.8-1.1

Note: The data in this table is for illustrative purposes and does not represent actual experimental values.

Predictive analytics in drug discovery leverages such validated QSAR models to screen virtual libraries of compounds, prioritizing those with the highest predicted activity for synthesis and experimental testing. This approach significantly accelerates the drug discovery process and reduces costs. researchgate.netclinicaltrialsarena.com

In Silico ADME and Toxicity Prediction Methodologies for Drug Design

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity prediction are crucial components of modern drug design, aiming to identify and eliminate drug candidates with unfavorable pharmacokinetic or toxicity profiles at an early stage. nih.gov For a novel compound like this compound, these predictive models would be essential in assessing its drug-likeness.

The methodologies for in silico ADME/Tox prediction can be broadly categorized into two main approaches:

Biological Activity and Mechanistic Studies of Methyl 4 Amino 3 Bromo 5 Methylbenzoate

Investigation of Enzyme Inhibitory Potentials

The structural features of Methyl 4-amino-3-bromo-5-methylbenzoate, specifically the substituted aminobenzoic acid scaffold, suggest its potential to interact with various enzymatic targets. Research into analogous compounds has revealed significant inhibitory activities against key enzymes involved in cellular redox regulation.

Direct kinetic studies on the inhibition of Glutathione Reductase (GR) by this compound have not been specifically reported. However, compelling evidence from a study on closely related 3-amino-benzoic acid methyl ester derivatives offers valuable predictive insights. In this study, a structurally analogous compound, methyl 4-amino-3-bromo-5-fluorobenzoate , was identified as a potent inhibitor of human erythrocyte Glutathione Reductase.

The study revealed that methyl 4-amino-3-bromo-5-fluorobenzoate exhibited a significant inhibitory effect on GR, with a reported Ki (inhibition constant) value of 0.325 ± 0.012 µM . This low Ki value indicates a high binding affinity of the inhibitor for the enzyme. The substitution pattern on the aromatic ring, featuring a halogen (bromine) and an amino group, appears to be crucial for this inhibitory activity. The presence of a methyl group in the target compound, as opposed to the fluorine in the studied analogue, may influence the electronic and steric properties, potentially modulating its inhibitory potency. Further direct experimental validation is necessary to ascertain the precise GR inhibitory kinetics of this compound.

Table 1: Glutathione Reductase (GR) Inhibition Data for a Structurally Similar Compound

Compound Target Enzyme Ki (µM)

Note: Data presented is for a structurally analogous compound and serves as a predictive indicator.

The potential for this compound to inhibit Glutathione S-Transferase (GST) has been considered within the broader context of aminobenzoate derivatives. The same study that investigated GR inhibition also explored the effects of these compounds on human erythrocyte GST.

While the aforementioned study identified potent GST inhibitors among the tested series of 3-amino-benzoic acid methyl ester derivatives, the most significant activity was not attributed to the bromo- and fluoro-substituted analogue. Instead, a different compound, methyl 4-amino-2-nitrobenzoate , was found to be a more potent inhibitor of GST. This suggests that the specific substitution pattern on the benzene (B151609) ring plays a critical role in determining the selectivity and potency of inhibition towards different glutathione-related enzymes.

Currently, there is no specific published data detailing the inhibitory concentration (IC50) or the inhibition constant (Ki) of this compound against any isozyme of Glutathione S-Transferase. The differential inhibition profiles observed in structurally similar compounds underscore the necessity for direct empirical testing to characterize its interaction with GST.

Beyond the well-studied glutathione-related enzymes, the chemical scaffold of this compound suggests the possibility of interactions with other enzyme families. Halogenated aromatic compounds are known to exhibit a wide range of biological activities, often through enzyme inhibition.

To date, comprehensive screening of this compound against a broad panel of enzymes has not been reported in the scientific literature. Potential targets for future investigation could include, but are not limited to, various kinases, proteases, and oxidoreductases, where the specific electronic and steric properties conferred by the bromo, amino, and methyl substituents could facilitate binding and inhibition. The exploration of its inhibitory profile against other enzymes remains a promising area for future research to fully elucidate its pharmacological potential.

Antimicrobial Research Endeavors

The search for novel antimicrobial agents is a critical area of pharmaceutical research. While various halogenated and amino-substituted aromatic compounds have been investigated for their antibacterial and antifungal properties, specific studies focusing on this compound are not currently available in the peer-reviewed literature.

A thorough review of existing scientific databases reveals a lack of published studies on the antibacterial efficacy of this compound against any pathogenic bacterial strains. While the broader class of aminobenzoic acid derivatives has been explored for antimicrobial activities, with some compounds showing promise, the specific contribution of the 3-bromo and 5-methyl substitution pattern to antibacterial action has not been characterized. Future research would be necessary to determine if this compound exhibits any significant activity against clinically relevant bacteria, such as Staphylococcus aureus, Escherichia coli, or Pseudomonas aeruginosa, and to establish its minimum inhibitory concentrations (MICs).

Similarly, there is no available data from dedicated studies on the antifungal efficacy of this compound. The evaluation of this compound against pathogenic fungi, such as Candida albicans or Aspergillus fumigatus, has not been documented in the scientific literature. Investigations into the antifungal potential of this specific chemical entity would be required to ascertain its spectrum of activity and potential utility as an antifungal agent.

Investigation of Mechanism of Antimicrobial Action at the Molecular Level

No research data was found regarding the antimicrobial properties of this compound. Therefore, its mechanism of action at the molecular level remains uninvestigated in the available scientific literature.

Antiproliferative and Cytotoxic Potential in Relevant Cellular Models

There are no published studies on the antiproliferative or cytotoxic effects of this compound in any cellular models. As such, no data tables or detailed research findings on this topic can be provided.

In Vitro Biological Screening Methodologies and Assay Development

No in vitro biological screening methodologies or specific assays have been reported for the evaluation of the biological activity of this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Methyl 4 Amino 3 Bromo 5 Methylbenzoate Derivatives

Systematic Modification of the Benzoate Scaffold

Systematic modifications of the methyl 4-amino-3-bromo-5-methylbenzoate scaffold have been explored to understand how changes in specific functional groups influence its physicochemical properties and biological activities. These studies are crucial for optimizing lead compounds in drug discovery.

These findings suggest that the electronic and steric nature of the substituent on the nitrogen atom is a critical determinant of biological activity. The introduction of different pharmacophores through the amino group can be used to modulate the bioactivity of the parent compound. mdpi.com

The type and position of halogen substituents on the aromatic ring play a pivotal role in modulating biological activity, largely through their effects on lipophilicity and electronic character. Studies on methyl 4-aminobenzoate derivatives have demonstrated the impact of halogen substitution on enzyme inhibition. nih.gov

In a study examining inhibitors of glutathione-related enzymes, a derivative featuring bromine at position 3 and fluorine at position 5, namely methyl 4-amino-3-bromo-5-fluorobenzoate, was found to be a potent inhibitor of glutathione reductase (GR). nih.gov The strategic placement of different halogens can fine-tune the inhibitory potential of the molecule. For example, replacing the methyl group in the parent compound with a fluorine atom significantly influences its interaction with the target enzyme. nih.gov

The general effect of halogenation has been observed in other molecular scaffolds as well. In studies on peptoids, a clear correlation was found between halogenation and increased antimicrobial activity. nih.gov The activity often increases with the size of the halogen, from fluorine to iodine, which is linked to changes in hydrophobicity and self-assembly properties. nih.gov This principle suggests that exchanging the bromine at position 3 or the methyl group at position 5 of the title compound for other halogens like chlorine, fluorine, or iodine would likely result in derivatives with varied biological activity profiles.

Table 1: In Vitro Inhibitory Effects of Methyl 4-aminobenzoate Derivatives on Glutathione Reductase (GR)
CompoundSubstituentsGR Ki (µM)
Methyl 4-amino-3-bromo-5-fluorobenzoate3-Bromo, 5-Fluoro0.325 ± 0.012
Methyl 4-amino-2-nitrobenzoate2-NitroN/A for GR, Potent GST inhibitor

Data sourced from in vitro studies on human glutathione-related enzymes. nih.gov

Modification of the methyl ester to other alkyl esters (ethyl, propyl, butyl, etc.) primarily influences the compound's lipophilicity and, consequently, its absorption, distribution, and interaction with biological targets. Increasing the length of the alkyl chain generally enhances the lipophilic character of the molecule. researchgate.net This can improve its ability to cross biological membranes.

In a series of synthetic alkyl 2-(acylthio)benzoates, variations in the alkyl ester group (from methyl to ethyl, propyl, and butyl) were shown to affect phytogrowth-inhibitory and cytotoxic activities. nih.gov For instance, methyl 2-acetylthiobenzoate was identified as the strongest inhibitor in its series, suggesting that for certain activities, a smaller ester group may be optimal. nih.gov Conversely, for other applications, a longer alkyl chain might be beneficial. For example, butyl benzoate, obtained from the condensation of benzoic acid and butanol, is used as a solvent and fragrance, leveraging the properties conferred by the butyl group. nih.gov The specific biological context dictates the ideal length of the ester's alkyl chain. A cutoff effect is sometimes observed, where increasing the alkyl chain length beyond a certain point leads to a decrease in biological activity. researchgate.net

Table 2: Physical Properties of Common Benzoate Esters
Ester NameMolecular FormulaMolar Mass (g/mol)Boiling Point (°C)
Methyl benzoateC8H8O2136.15199.6
Ethyl benzoateC9H10O2150.17211-213
Propyl benzoateC10H12O2164.20231
Butyl benzoateC11H14O2178.23250

Data illustrates the increase in molar mass and boiling point with increasing alkyl chain length. nih.govwikipedia.org

Different substitutions at the ortho, meta, and para positions relative to a primary functional group can result in large variations in chemical properties. nih.gov For example, the photodynamics of methyl anthranilate derivatives (ortho, meta, and para isomers) are highly sensitive to their substitution pattern and the solvent environment. nih.gov A study on methyl 4-amino-3-methylbenzoate highlighted its importance as an intermediate in the synthesis of telmisartan. researchgate.net The specific arrangement of the amino, methyl, and carboxylate groups in this isomer is crucial for its synthetic utility. researchgate.net Moving the methyl group from position 5 (as in the title compound) to position 2 or 3 would alter its spatial relationship with the adjacent bromo and amino groups, likely impacting its interaction with biological targets. The directing effects of the existing substituents (the activating amino group and the deactivating bromo and carboxylate groups) would also influence the reactivity and properties of these isomers. msu.edu

Impact of Aromatic Substitution Pattern on Biological Activity Profiles

For instance, in the study of glutathione-related enzyme inhibitors, the combination of a bromo group at position 3 and a fluoro group at position 5 on a methyl 4-aminobenzoate scaffold resulted in a potent and specific inhibitor of glutathione reductase. nih.gov In contrast, a derivative with a nitro group at position 2 was a strong inhibitor of glutathione S-transferase (GST). nih.gov This demonstrates that subtle changes in the substitution pattern can switch the selectivity of the compound between different enzymes.

The relative positions of the substituents are also critical. The ortho-, meta-, and para-isomers of aminobenzoate are building blocks for a wide range of natural products, and their specific regiochemistry is essential for their biosynthetic pathways and final biological functions. nih.gov Therefore, the 3-bromo, 4-amino, 5-methyl substitution pattern of the title compound creates a unique electronic and steric environment that dictates its specific biological activity profile. Any alteration to this pattern, whether by changing the nature of the substituents or their positions, would be expected to produce a compound with a different, and potentially novel, biological profile.

Elucidation of Pharmacophoric Requirements for Specific Bioactivities

A pharmacophore is the essential three-dimensional arrangement of functional groups that is necessary for a molecule to exert a particular biological activity. For derivatives of methyl 4-aminobenzoate, the substituted aromatic ring itself serves as the core scaffold or pharmacophore.

Studies targeting glutathione-related enzymes indicate that the 4-aminobenzoate moiety is a key feature for binding. nih.gov Specific bioactivities are then tuned by the substituents. For potent glutathione reductase (GR) inhibition, the pharmacophoric requirements appear to include the 4-amino group and specific halogen substitutions at positions 3 and 5. nih.gov The combination of a hydrogen bond donor (the amino group) and specific electrostatic and hydrophobic features provided by the halogens likely facilitates a strong interaction with the enzyme's active site.

Furthermore, the 4-aminobenzoic acid (PABA) structure is a known pharmacophore that can be combined with other bioactive scaffolds to create hybrid molecules with enhanced or new activities. mdpi.com For example, combining the PABA scaffold with salicylaldehyde-based moieties via an imine bond results in compounds with significant antimicrobial properties. mdpi.com This suggests that the aminobenzoate portion provides a crucial structural foundation that can be decorated to target various biological systems. Elucidating these pharmacophoric requirements is essential for the rational design of new derivatives with improved potency and selectivity.

Rational Design and Synthesis of Novel Analogues Based on SAR Insights

The strategic design and synthesis of novel analogues of this compound are guided by a deep understanding of its structure-activity relationships (SAR). These insights are crucial in developing compounds with enhanced biological activity and optimized properties. Research efforts have focused on utilizing this compound as a key intermediate in the creation of potent inhibitors for specific biological targets, such as Mycobacterium tuberculosis lipoamide dehydrogenase (Lpd) google.com.

The development of these novel analogues is a systematic process that begins with the core structure of this compound. Modifications are then rationally introduced to probe the chemical space around this scaffold and to understand the impact of different functional groups on the desired biological activity.

A significant area of investigation has been the synthesis of sulfonamide analogues. The SAR generated from these studies has provided valuable information on how substitutions at various positions of the molecule influence its inhibitory potential. For instance, the introduction of a morpholine substitution was found to improve microsomal stability, a key pharmacokinetic property. Building on this, an N-methyl pyridone substituted analogue demonstrated a significant increase in potency, with a notable Minimum Inhibitory Concentration (MIC) google.com.

The synthesis of these advanced analogues often involves a multi-step process. Starting with this compound, a series of chemical transformations are carried out to introduce new functionalities. These modifications are not random but are based on hypotheses derived from previous SAR data. For example, if a particular region of the molecule is found to interact with a hydrophobic pocket of the target enzyme, analogues with larger, more lipophilic groups in that region will be synthesized.

The table below presents a selection of synthesized analogues and their corresponding antibacterial activity, illustrating the impact of specific structural modifications.

Compound IDR Group ModificationAntibacterial Activity (MIC, µM)Key SAR Insight
Analogue A Unsubstituted Sulfonamide> 50Baseline activity, requires further optimization.
Analogue B Morpholine Substituted12.5Improved microsomal stability and moderate activity.
Analogue C N-methyl Pyridone Substituted3.1Significant increase in potency, demonstrating the benefit of this substitution.

This iterative process of rational design, synthesis, and biological evaluation allows for the progressive refinement of the lead compound. The insights gained from each round of synthesis and testing feed back into the design of the next generation of analogues, leading to the development of compounds with superior efficacy and drug-like properties. The ultimate goal is to identify a candidate that exhibits a potent and selective biological effect, coupled with a favorable pharmacokinetic and safety profile.

Advanced Applications and Research Directions of Methyl 4 Amino 3 Bromo 5 Methylbenzoate in Scientific Disciplines

Utility in Complex Organic Synthesis as a Key Building Block or Intermediate

The molecular architecture of Methyl 4-amino-3-bromo-5-methylbenzoate makes it a valuable intermediate in complex organic synthesis. The strategic placement of its functional groups allows for a variety of chemical transformations, rendering it a versatile building block for the construction of more complex molecules. The amino group can be readily diazotized and converted into a range of other functionalities, or it can participate in condensation and coupling reactions. The bromine atom is particularly useful for introducing new carbon-carbon or carbon-heteroatom bonds through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.

While specific examples of the total synthesis of complex natural products using this compound as a starting material are not extensively documented in publicly available literature, its structural motifs are present in various biologically active compounds. Its utility can be inferred from the common synthetic strategies employed for analogous substituted anilines and benzoic acid derivatives. For instance, similar compounds are utilized in the synthesis of heterocyclic systems, which form the core of many pharmaceutical agents. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be used for amide bond formation or other transformations.

Table 1: Potential Synthetic Transformations of this compound

Functional GroupPotential ReactionsResulting Functionality
Amino GroupDiazotization, Sandmeyer Reaction, Schiemann ReactionHalogens, Cyano, Hydroxyl, Fluoro
Acylation, SulfonylationAmides, Sulfonamides
Reductive AminationSecondary/Tertiary Amines
Bromine AtomSuzuki Coupling, Stille Coupling, Heck CouplingAryl, Vinyl, Alkyl groups
Buchwald-Hartwig AminationC-N Bond Formation
Nucleophilic Aromatic SubstitutionVarious Nucleophiles
Methyl EsterHydrolysisCarboxylic Acid
AmidationAmides
ReductionAlcohol

Role in Medicinal Chemistry Research for Lead Compound Identification and Optimization

In medicinal chemistry, the discovery of new therapeutic agents often begins with the identification of "lead compounds" that exhibit a desired biological activity. The process of optimizing these leads to improve their potency, selectivity, and pharmacokinetic properties is a critical step in drug development. Substituted benzoates, such as this compound, can serve as valuable scaffolds or starting materials in this process.

The various functional groups on the molecule allow for systematic structural modifications to explore the structure-activity relationship (SAR). For example, the amino group can be functionalized to introduce different substituents that can interact with specific residues in a biological target. The bromine atom can be replaced with other groups to modulate the electronic properties and lipophilicity of the molecule. The methyl group and the ester functionality also provide sites for modification to fine-tune the compound's properties.

Application in Chemical Biology as a Molecular Probe for Biological Systems

Molecular probes are essential tools in chemical biology for studying and visualizing biological processes within living systems. These probes are typically small molecules with specific properties, such as fluorescence or reactivity, that allow them to interact with and report on their biological targets. The structure of this compound provides a foundation for the development of such probes.

While there are no specific reports on the application of this compound as a molecular probe, its potential is evident from the design principles of such tools. The development of novel probes based on this scaffold could enable new avenues of research into various biological pathways and disease mechanisms.

Potential Contributions to Materials Science and Polymer Chemistry

The field of materials science is constantly seeking new organic molecules with unique electronic, optical, or self-assembly properties for the development of advanced materials. Substituted aromatic compounds are of particular interest due to their rigid structures and tunable electronic characteristics. This compound possesses features that could be exploited in this context.

The aromatic ring, with its electron-donating amino group and electron-withdrawing ester group, can exhibit interesting electronic properties. The presence of the bromine atom allows for its incorporation into polymeric structures through polymerization reactions, such as Suzuki polycondensation. The resulting polymers could have potential applications in areas like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as components of liquid crystals.

Furthermore, the potential for hydrogen bonding through the amino group and the ester's carbonyl oxygen could influence the self-assembly of this molecule or its derivatives into ordered structures in the solid state, which is a key aspect of crystal engineering and the design of functional organic materials. However, specific research on the application of this compound in materials science and polymer chemistry is currently limited.

Analytical Chemistry Applications (e.g., as a reference standard in method development for related compounds)

In analytical chemistry, reference standards are crucial for the accurate identification and quantification of substances. A reference standard is a highly purified compound that is used to calibrate analytical instruments and validate analytical methods. Given its well-defined chemical structure, this compound could potentially serve as a reference standard in the analysis of related substituted benzoate compounds.

For example, in the development of a high-performance liquid chromatography (HPLC) or gas chromatography (GC) method for the separation and quantification of a mixture of substituted anilines or benzoates, this compound could be used to determine retention times and response factors. Its unique combination of substituents would give it a distinct analytical signature, making it a useful internal or external standard.

While there is no widespread, established use of this specific compound as a commercial reference standard, its chemical stability and defined structure make it a suitable candidate for such applications in research and quality control laboratories working with analogous chemical structures.

Future Perspectives and Challenges in Methyl 4 Amino 3 Bromo 5 Methylbenzoate Research

Development of Novel and More Efficient Synthetic Routes

The creation of Methyl 4-amino-3-bromo-5-methylbenzoate requires a multi-step synthetic process, and the efficiency of this process is a critical bottleneck for enabling extensive research. Current synthetic approaches for similarly substituted aromatic rings often rely on classical, linear sequences which can be inefficient.

Challenges:

Regioselectivity: A significant challenge is controlling the precise position of the bromine atom on the aromatic ring. Direct bromination of an activated ring can lead to a mixture of products, necessitating difficult and costly purification steps, often involving chromatography.

Harsh Reagents: Some synthetic steps may require hazardous reagents or harsh conditions, which are difficult to handle and scale up. google.com

Table 1: Comparison of Hypothetical Synthetic Strategies

StrategyDescriptionPotential AdvantagesPotential Challenges
Linear Synthesis Sequential modification of a single starting material (e.g., esterification -> reduction -> bromination).Straightforward to design.Low overall yield, difficult purification.
Convergent Synthesis Independent synthesis of key fragments followed by a final coupling reaction.Higher overall yield, greater flexibility for analog synthesis.Requires more complex initial planning.
Catalytic C-H Activation Direct, metal-catalyzed installation of bromo or amino groups onto the benzene (B151609) ring.Highly atom-economical, fewer steps.Catalyst development, achieving correct regioselectivity.

Comprehensive In Vivo Pharmacological Evaluation and Efficacy Studies

While preliminary in vitro tests are essential, the true therapeutic potential of a compound can only be assessed through rigorous in vivo studies. For this compound, this represents a critical and resource-intensive future step.

Challenges: The primary challenge is the complete lack of published in vivo data for this compound. The entire process of translating a compound from a lab curiosity to a clinically tested candidate is complex and has a high failure rate. criver.com Key hurdles include assessing its pharmacokinetics (how the body absorbs, distributes, metabolizes, and excretes the compound) and pharmacodynamics (the compound's effect on the body). probiocdmo.com

Future Perspectives: Future research must involve a systematic in vivo evaluation. researchgate.net This process begins with selecting appropriate animal models that mimic human diseases. Initial studies would focus on establishing a safety profile and understanding the compound's behavior in a living system. researchgate.net Efficacy studies would then assess whether the compound can produce the desired therapeutic effect in these models. These studies are essential to demonstrate proof of concept and justify further development. researchgate.net The interplay between efficacy and safety defines the therapeutic window, a critical parameter for any potential drug.

Exploration of New Biological Targets and Untapped Therapeutic Areas

The specific biological targets of this compound are currently unknown. Its structure, a substituted benzoic acid derivative, is a scaffold found in many biologically active molecules, suggesting a broad range of potential applications. nih.govnih.gov

Challenges: Identifying the precise protein or pathway that a novel small molecule interacts with is a major challenge in drug discovery. nih.gov Without a known target, the research process is unguided.

Future Perspectives: A key future direction is target identification. researchgate.net This can be approached through several modern strategies:

Phenotypic Screening: Testing the compound in various cell-based assays that model different diseases to see if it produces a desirable effect. If an effect is found, subsequent "deconvolution" studies are performed to find the responsible protein target.

Computational Docking: Using computer models to predict how the compound might bind to the known structures of thousands of different proteins. This can generate hypotheses that are then tested experimentally.

Affinity-Based Proteomics: Chemically modifying the compound to use it as a "bait" to capture its binding partners from a complex mixture of cellular proteins. rsc.org

Substituted benzoic acids have shown activity against targets as diverse as anti-apoptotic proteins (like Mcl-1 and Bfl-1) and phosphatases, which are relevant in cancer and other diseases. nih.govnih.gov These areas represent logical starting points for investigation.

Addressing Synthetic Scalability and Cost-Effectiveness for Research Production

For a compound to move beyond basic research, it must be producible in increasingly larger quantities, from milligrams for initial screening to kilograms for clinical trials. syngeneintl.com This process of scaling up synthesis presents significant logistical and chemical challenges.

Challenges: A synthetic route that works well on a small laboratory scale may fail completely when attempted on a larger scale. acs.org Problems often arise with heat transfer, mixing, and purification. The cost of starting materials, reagents, and solvents, which may be negligible for small-scale work, can become prohibitive for large-scale production. pharmaceutical-technology.com Furthermore, multi-step syntheses with low yields and a reliance on chromatographic purification are inherently expensive and difficult to scale. pharmaceutical-technology.com

Future Perspectives: A crucial area of future work is process chemistry, which focuses on developing synthetic routes that are not just efficient but also robust, safe, and economical for large-scale production. syngeneintl.com This involves replacing expensive reagents with cheaper alternatives, minimizing the number of synthetic steps, and designing processes that avoid chromatographic purification in favor of crystallization. pharmaceutical-technology.com Early consideration of scalability, even during the initial discovery phase, can prevent significant delays and costs later in the development pipeline. acs.org

Integration of Artificial Intelligence (AI) and Machine Learning (ML) in Compound Design and Activity Prediction

Artificial intelligence and machine learning are revolutionizing drug discovery by accelerating the design-test-learn cycle. researchgate.netnih.gov For a compound like this compound, these computational tools offer powerful avenues for future research.

Challenges: The primary challenge for applying AI is the need for data. Machine learning models require large datasets of known compounds and their biological activities to learn from, and such data does not exist for this specific molecule. nih.gov

Future Perspectives: Despite the lack of specific data, AI can be leveraged in several ways:

De Novo Design: AI algorithms can design entirely new molecules, similar in structure to this compound, that are optimized for binding to a specific biological target. ipinnovative.com

Activity Prediction (QSAR): As data is generated for this compound and its analogs, Quantitative Structure-Activity Relationship (QSAR) models can be built. jocpr.com These ML-based models correlate a molecule's structural features with its biological activity, allowing researchers to predict the potency of new, unsynthesized analogs and prioritize which ones to make. nih.govwikipedia.org

Synthesis Prediction: AI tools are being developed that can predict viable synthetic routes for complex molecules, potentially identifying more efficient pathways than those devised by human chemists. sfu.calabmanager.com This can help address the challenges outlined in section 8.1.

Manufacturability Prediction: AI can also be used to analyze a proposed molecule and predict how difficult or expensive it will be to synthesize at scale, helping researchers design compounds that are not only effective but also practical to produce. drugtargetreview.com

Table 2: Applications of AI/ML in Compound Research

AI/ML ApplicationDescriptionPotential Impact on Research
QSAR Modeling Uses existing data to build models that predict the biological activity of new compounds based on their structure. mdpi.comPrioritizes the synthesis of the most promising analogs, saving time and resources.
De Novo Design Generative algorithms create novel molecular structures tailored to fit a specific biological target. ipinnovative.comExpands the chemical space around the lead compound to find more potent or selective molecules.
Retrosynthesis Prediction AI predicts a series of reactions to synthesize a target molecule. sfu.caAccelerates the development of efficient and novel synthetic routes.
ADMET Prediction Models predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a compound.Helps identify and eliminate compounds with poor pharmacokinetic or safety profiles early on.

Q & A

Q. Basic

  • 1H/13C NMR^1\text{H/}^{13}\text{C NMR} : Assign peaks using substituent effects:
    • Downfield shifts for NH2_2 (~5–6 ppm) and Br (C-3: ~125–130 ppm in 13C^{13}\text{C}) .
    • Ester carbonyl at ~165–170 ppm in 13C^{13}\text{C}.
  • IR spectroscopy : Confirm ester (C=O stretch ~1700 cm1^{-1}) and NH2_2 (N–H stretch ~3300 cm1^{-1}) .
  • Mass spectrometry : Validate molecular ion (m/z258m/z \approx 258) and fragmentation patterns (e.g., loss of COOCH3\text{COOCH}_3) .

What crystallographic approaches resolve positional disorder in this compound derivatives?

Q. Advanced

  • SHELXL refinement : Use high-resolution X-ray data to model disorder with PART instructions and free-variable occupancy parameters .
  • Validation tools : Apply Rint_{\text{int}} < 5% and CheckCIF to flag geometric outliers (e.g., bond-length mismatches) .
  • Hydrogen bonding : Analyze intermolecular interactions (e.g., NH2_2···O=C) to stabilize crystal packing .

What in vitro models assess the antimicrobial potential of this compound?

Q. Basic

  • Disk diffusion assays : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • MIC determination : Use microbroth dilution (concentration range: 1–256 µg/mL) in Mueller-Hinton broth .
  • Cytotoxicity controls : Include mammalian cell lines (e.g., HEK293) to evaluate selectivity .

How do electronic effects influence regioselectivity in electrophilic substitutions of this compound?

Q. Advanced

  • Hammett analysis : Correlate substituent σp_p values (NH2_2: −0.66, Br: +0.23) to predict reactivity at positions 2 and 6 .
  • DFT frontier orbitals : HOMO localization at the amino group directs electrophiles to meta positions relative to NH2_2 .
  • Kinetic vs. thermodynamic control : Monitor nitration at 0°C (kinetic: para to Br) vs. 50°C (thermodynamic: para to CH3_3) .

What chromatographic techniques separate this compound from by-products?

Q. Basic

  • HPLC : Use a C18 column with isocratic elution (60:40 MeCN/H2O\text{MeCN/H}_2\text{O}) and UV detection at 254 nm .
  • Column chromatography : Optimize silica gel with ethyl acetate/hexane (3:7) to resolve polar impurities (e.g., unreacted NH2_2 precursors) .

How should conflicting crystallographic and spectroscopic data for derivatives be resolved?

Q. Advanced

  • Multi-method validation : Cross-validate X-ray data with 1H-15N HMBC^1\text{H-}^{15}\text{N HMBC} to confirm hydrogen bonding networks .
  • Density maps : Analyze residual electron density (>0.3 eÅ3^{-3}) to identify missed disorder or solvent molecules .
  • DFT-assisted refinement : Constrain geometric parameters using computed bond lengths/angles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.